molecular formula C23H22BrCl2N3OS B2755514 2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE CAS No. 899932-25-3

2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B2755514
CAS No.: 899932-25-3
M. Wt: 539.31
InChI Key: CMEFTIJYVSWDAU-UHFFFAOYSA-N
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Description

2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[46]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound featuring a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diaza compound and a bromophenyl derivative under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the spirocyclic intermediate with a thiol reagent, often in the presence of a base such as sodium hydride.

    Acetamide formation: The final step involves the acylation of the intermediate with 3,4-dichlorophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diaza ring or the bromophenyl group, potentially leading to the formation of amines or debrominated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or debrominated compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.

    Materials Science: The compound’s stability and functional groups make it suitable for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, where it can inhibit or modulate the activity of the target. The sulfanyl group may also participate in redox reactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrCl2N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)11-3-1-2-4-12-23)31-14-20(30)27-17-9-10-18(25)19(26)13-17/h5-10,13H,1-4,11-12,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEFTIJYVSWDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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